molecular formula C12H15N3O2 B2654432 tert-Butyl 5-cyano-6-methylpyridin-2-ylcarbamate CAS No. 187163-71-9

tert-Butyl 5-cyano-6-methylpyridin-2-ylcarbamate

Cat. No. B2654432
Key on ui cas rn: 187163-71-9
M. Wt: 233.271
InChI Key: YQXDVAWQTLDPFF-UHFFFAOYSA-N
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Patent
US06017934

Procedure details

A mixture of 2-t-butoxycarbonylamino-5-cyano-6-methylpyridine (14.68 g, 62.9 mmol) and 10% Pd/C (1.5 g) in glacial acetic acid (150 ml) was shaken on a Parr apparatus at 60 psi for 88 h. The reaction was filtered through celite and was evaporated in vacuo. The residue was dissolved in water and the solution was washed with methylene chloride (2 times), then was basified with sodium carbonate and extracted with ethyl acetate (2 times). The combined ethyl acetate layers were dried (Na2SO4) and evaporated in vacuo to a solid. The crude product was recrystallized (ethyl acetate/hexanes) to give the title compound:
Quantity
14.68 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
1.5 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([NH:8][C:9]1[CH:14]=[CH:13][C:12]([C:15]#[N:16])=[C:11]([CH3:17])[N:10]=1)=[O:7])([CH3:4])([CH3:3])[CH3:2]>C(O)(=O)C.[Pd]>[NH2:16][CH2:15][C:12]1[CH:13]=[CH:14][C:9]([NH:8][C:6]([O:5][C:1]([CH3:4])([CH3:3])[CH3:2])=[O:7])=[N:10][C:11]=1[CH3:17]

Inputs

Step One
Name
Quantity
14.68 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC1=NC(=C(C=C1)C#N)C
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
1.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
was shaken on a Parr apparatus at 60 psi for 88 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction was filtered through celite
CUSTOM
Type
CUSTOM
Details
was evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in water
WASH
Type
WASH
Details
the solution was washed with methylene chloride (2 times)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2 times)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined ethyl acetate layers were dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo to a solid
CUSTOM
Type
CUSTOM
Details
The crude product was recrystallized (ethyl acetate/hexanes)

Outcomes

Product
Details
Reaction Time
88 h
Name
Type
product
Smiles
NCC=1C=CC(=NC1C)NC(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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